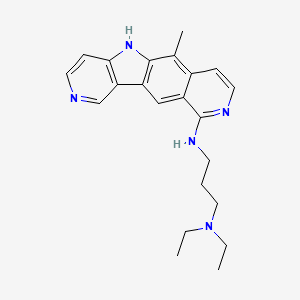

Pazelliptine

Vue d'ensemble

Description

Pazelliptine, également connu sous le nom de BD 40 ou SR 95225A, est un médicament antitumoral synthétique qui se lie aux séquences d'ADN, en particulier celles riches en régions guanine-cytosine. Cette liaison entraîne des lésions de l'ADN cellulaire, ce qui en fait un candidat potentiel pour le traitement du cancer. This compound a été évalué dans des études précliniques et cliniques pour son efficacité contre divers types de tumeurs .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de Pazelliptine implique plusieurs étapes clés :

Acétylation : Le 2-méthyl-3-aminobenzonitrile est acétylé à l'aide d'anhydride acétique dans de l'acide acétique à reflux pour former du 2-méthyl-3-acétylaminobenzonitrile.

Réduction : Le produit acétylé est réduit avec du nickel de Raney dans de l'acide formique à 50 % à reflux pour produire du 2-méthyl-3-acétylaminobenzaldéhyde.

Condensation : Ce composé intermédiaire est ensuite condensé avec de l'acide malonique en présence de pipéridine dans de la pyridine pour former de l'acide 2-méthyl-3-acétylaminocinnamique.

Formation d'azide : Le dérivé de l'acide cinnamique est converti en azide correspondant à l'aide de chloroformiate d'éthyle et d'azoture de sodium dans de l'acétone.

Cyclisation : L'azide subit une cyclisation par chauffage à 240 °C dans de l'éther diphénylique pour produire de la 1-hydroxy-5-méthyl-6-acétylaminoisoquinoléine.

Hydrolyse : Le dérivé de l'isoquinoléine est hydrolysé avec de l'acide chlorhydrique dans de l'éthanol à reflux pour former de la 1-hydroxy-5-méthyl-6-aminoisoquinoléine.

Condensation finale : Le produit final est obtenu en condensant l'aminoisoquinoléine avec de la 4-chloro-3-nitropyridine dans du diméthylformamide.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés garantit une qualité de production constante et une efficacité accrue.

Analyse Des Réactions Chimiques

Types de réactions

Pazelliptine subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Le composé peut être réduit à l'aide d'hydrogène sur du palladium sur charbon dans de l'acide acétique.

Substitution : this compound peut subir des réactions de substitution, en particulier en présence de nucléophiles.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Gaz hydrogène avec du palladium sur charbon comme catalyseur.

Substitution : Nucléosides tels que les amines et les thiols dans des solvants polaires tels que le diméthylformamide.

Principaux produits formés

Oxydation : Divers dérivés oxydés selon l'agent oxydant et les conditions.

Réduction : Formes réduites de this compound.

Substitution : Dérivés substitués avec différents groupes fonctionnels remplaçant les substituants originaux.

Applications De Recherche Scientifique

Chimie : Utilisé comme composé modèle pour étudier les propriétés de liaison à l'ADN et les effets des lésions de l'ADN.

Biologie : Investigations sur ses interactions avec les acides nucléiques et sa capacité potentielle à induire l'apoptose dans les cellules cancéreuses.

Médecine : Évalué dans des essais précliniques et cliniques pour son activité antitumorale contre divers cancers, notamment le cancer du sein, le cancer du côlon et le cancer du poumon.

Industrie : Applications potentielles dans le développement de nouveaux médicaments anticancéreux et comme outil pour étudier les mécanismes de réparation et de dommages de l'ADN .

Mécanisme d'action

Pazelliptine exerce ses effets en se liant aux séquences d'ADN, en particulier celles riches en régions guanine-cytosine. Cette liaison induit des lésions de l'ADN, ce qui entraîne l'inhibition de la réplication et de la transcription de l'ADN. Le composé inhibe également la topoisomérase II, une enzyme essentielle à la réplication et à la réparation de l'ADN. Les effets combinés de la liaison à l'ADN et de l'inhibition de la topoisomérase II entraînent l'induction de l'apoptose dans les cellules cancéreuses .

Mécanisme D'action

Pazelliptine exerts its effects by binding to DNA sequences, particularly those rich in guanine-cytosine regions. This binding induces DNA lesions, leading to the inhibition of DNA replication and transcription. The compound also inhibits topoisomerase II, an enzyme crucial for DNA replication and repair. The combined effects of DNA binding and topoisomerase II inhibition result in the induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Composés similaires

Retelliptine : Un autre agent antitumoral à liaison à l'ADN avec des propriétés similaires.

Cisplatine : Un médicament anticancéreux bien connu à liaison à l'ADN.

AZQ (diaziquone) : Un agent antitumoral qui se lie également à l'ADN et inhibe la topoisomérase II.

Unicité de Pazelliptine

This compound est unique en raison de sa forte affinité pour les séquences d'ADN riches en guanine-cytosine et de son double mécanisme d'action impliquant à la fois la liaison à l'ADN et l'inhibition de la topoisomérase II.

Propriétés

Numéro CAS |

65222-35-7 |

|---|---|

Formule moléculaire |

C22H27N5 |

Poids moléculaire |

361.5 g/mol |

Nom IUPAC |

N',N'-diethyl-N-(2-methyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)propane-1,3-diamine |

InChI |

InChI=1S/C22H27N5/c1-4-27(5-2)12-6-9-24-22-18-13-17-19-14-23-10-8-20(19)26-21(17)15(3)16(18)7-11-25-22/h7-8,10-11,13-14,26H,4-6,9,12H2,1-3H3,(H,24,25) |

Clé InChI |

LPHSYQSMAGVYNT-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCCNC1=NC=CC2=C(C3=C(C=C21)C4=C(N3)C=CN=C4)C |

SMILES canonique |

CCN(CC)CCCNC1=NC=CC2=C(C3=C(C=C21)C4=C(N3)C=CN=C4)C |

Apparence |

Solid powder |

Key on ui other cas no. |

65222-35-7 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

1-gamma-diethylaminopropylamino-5-methyl-dipyrido (4,3-b)(3,4-f)indole 10-(3-diethylaminopropylamino)-6-methyl-5H-pyrido(3',4'-4,5)pyrrolo(2,3-g)isoquinoline BD 40 BD-40 DAPA-PPI pazelliptine pazelliptine maleate (1:3) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

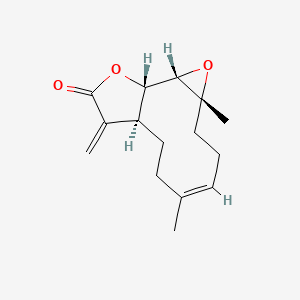

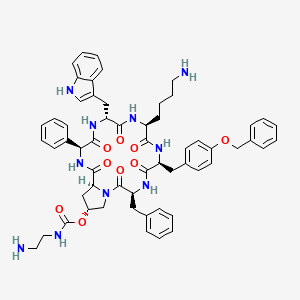

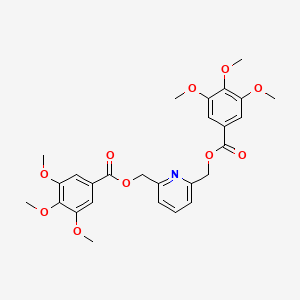

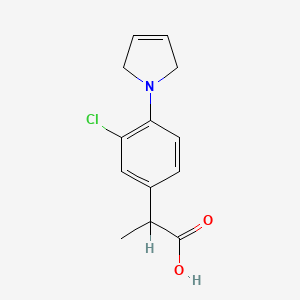

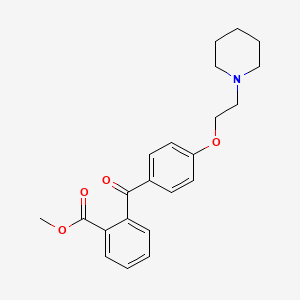

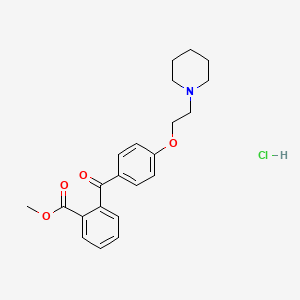

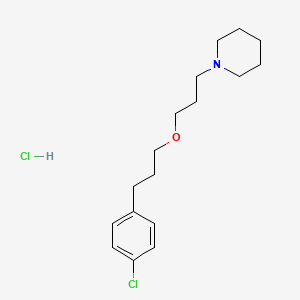

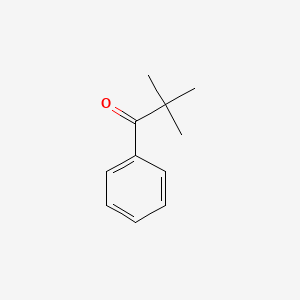

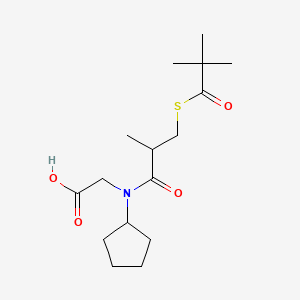

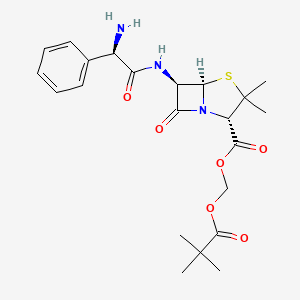

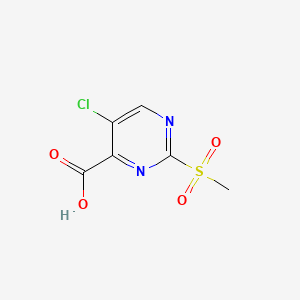

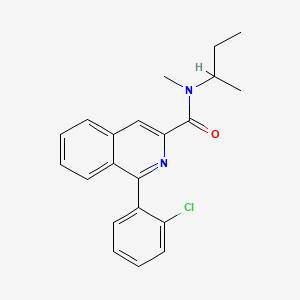

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.